CP-394531 CP-394531 CP-394531 is a potent, nonsteroidal, and highly selective glucocorticoid receptor antagonist.
Brand Name: Vulcanchem
CAS No.: 305822-63-3
VCID: VC0524297
InChI: InChI=1S/C23H23ClO2/c24-13-12-22(26)10-11-23(15-17-4-2-1-3-5-17)19(16-22)7-6-18-14-20(25)8-9-21(18)23/h1-5,8-9,14,19,25-26H,6-7,10-11,15-16H2/t19-,22+,23+/m1/s1
SMILES: C1CC2=C(C=CC(=C2)O)C3(C1CC(CC3)(C#CCl)O)CC4=CC=CC=C4
Molecular Formula: C23H23ClO2
Molecular Weight: 366.9 g/mol

CP-394531

CAS No.: 305822-63-3

Cat. No.: VC0524297

Molecular Formula: C23H23ClO2

Molecular Weight: 366.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

CP-394531 - 305822-63-3

Specification

CAS No. 305822-63-3
Molecular Formula C23H23ClO2
Molecular Weight 366.9 g/mol
IUPAC Name (2R,4aS,10aR)-4a-benzyl-2-(2-chloroethynyl)-1,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol
Standard InChI InChI=1S/C23H23ClO2/c24-13-12-22(26)10-11-23(15-17-4-2-1-3-5-17)19(16-22)7-6-18-14-20(25)8-9-21(18)23/h1-5,8-9,14,19,25-26H,6-7,10-11,15-16H2/t19-,22+,23+/m1/s1
Standard InChI Key CNOAOQSZNOTZLQ-OIBXWCBGSA-N
Isomeric SMILES C1CC2=C(C=CC(=C2)O)[C@]3([C@H]1C[C@](CC3)(C#CCl)O)CC4=CC=CC=C4
SMILES C1CC2=C(C=CC(=C2)O)C3(C1CC(CC3)(C#CCl)O)CC4=CC=CC=C4
Canonical SMILES C1CC2=C(C=CC(=C2)O)C3(C1CC(CC3)(C#CCl)O)CC4=CC=CC=C4
Appearance Solid powder

Introduction

Chemical Structure and Synthesis

Molecular Architecture

CP-394531 features a polycyclic framework with a phenanthrene backbone substituted at positions 2 and 7. Key structural elements include:

  • Chloroethynyl group: Positioned at C2, contributing to receptor binding specificity.

  • Benzyl moiety: Attached to C4a, enhancing lipid solubility and membrane permeability .

  • Dihydroxy groups: At C2 and C7, critical for hydrogen bonding with the glucocorticoid receptor.

The compound’s stereochemistry is defined by three chiral centers, yielding the (2R,4aS,10aR) enantiomer as the biologically active form . Its three-dimensional conformation enables selective interaction with the GR ligand-binding domain (LBD), as evidenced by molecular docking studies.

Table 1: Molecular Properties of CP-394531

PropertyValueSource
CAS No.305822-63-3
Molecular FormulaC23H23ClO2\text{C}_{23}\text{H}_{23}\text{ClO}_2
Molecular Weight366.9 g/mol
IUPAC Name(2R,4aS,10aR)-4a-benzyl-2-(2-chloroethynyl)-1,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol
Solubility (in vitro)DMSO: 10 mM; PEG300/Tween 80/saline: 5 mg/mL

Synthetic Pathways

CP-394531 is synthesized via a multi-step enantioselective route:

  • Phenanthrene Core Construction: Friedel-Crafts alkylation forms the tricyclic backbone .

  • Chloroethynyl Introduction: Sonogashira coupling installs the chloroethynyl group at C2.

  • Stereochemical Control: Asymmetric hydrogenation using Ru-BINAP catalysts achieves >98% enantiomeric excess .

  • Benzylation: Ullmann coupling attaches the benzyl group to C4a .

The final product is purified via reverse-phase HPLC, yielding >98% purity.

Pharmacological Properties

Pharmacokinetics

CP-394531 demonstrates favorable pharmacokinetic parameters in rodent models:

  • Bioavailability: 67% following subcutaneous injection.

  • Half-life (t1/2t_{1/2}): 8.2 hours in plasma.

  • Protein Binding: 92% bound to albumin, limiting renal clearance .

Table 2: Pharmacokinetic Profile

ParameterValueModel System
CmaxC_{\text{max}}1.2 µMRat (5 mg/kg)
AUC (0–24h)18.7 µM·hRat (5 mg/kg)
VdV_d2.1 L/kgRat

Pharmacodynamics

CP-394531 antagonizes GR with 100-fold selectivity over related receptors (MR, PR, AR). In luciferase reporter assays, it inhibits dexamethasone-induced GR activation (IC₅₀ = 3.2 nM) . Notably, it exhibits tissue-selective activity, suppressing GR in hepatic cells but sparing skeletal muscle .

Mechanism of Action

CP-394531 binds competitively to the GR LBD, preventing cortisol-induced receptor dimerization and nuclear translocation. Structural analyses reveal:

  • Hydrogen Bonds: Between C7-OH and Asn564 in the GR pocket .

  • Hydrophobic Interactions: The chloroethynyl group occupies a subpocket lined with Leu753 and Phe749 .

This binding mode stabilizes GR in a conformation that recruits corepressors (e.g., NCoR1) instead of coactivators, reversing glucocorticoid-driven gene expression .

Therapeutic Applications

Glucocorticoid-Related Disorders

In murine models of Cushing’s syndrome, CP-394531 (1 mg/kg/day) normalized hyperglycemia and reduced hepatic gluconeogenesis by 78%.

Oncology Applications

CP-394531 synergizes with tamoxifen in ER+/GR+ breast cancer cells (MCF-7), reducing cell viability by 90% versus 60% with tamoxifen alone . This effect correlates with downregulation of SGK1 and FKBP5, two GR target genes promoting chemoresistance .

Table 3: Anticancer Efficacy in Xenograft Models

ModelDose (mg/kg)Tumor Growth Inhibition
MCF-7 (ER+/GR+)1082%
PC-3 (AR-/GR+)1045%

Recent Research and Development

A 2024 patent disclosed CP-394531’s utility in combination therapies for metastatic breast cancer . When co-administered with CDK4/6 inhibitors (e.g., palbociclib), progression-free survival increased by 40% in GR-overexpressing tumors .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator